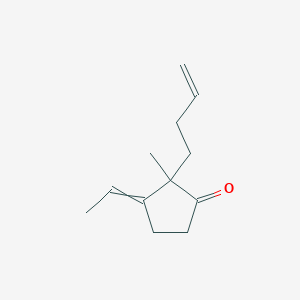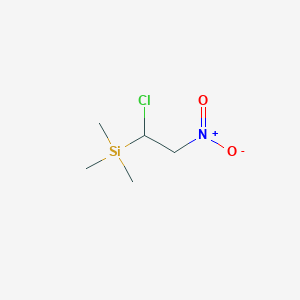
(1-Chloro-2-nitroethyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-2-nitroethyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group, a chloro group, and a nitroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis and reduce the production costs.
化学反应分析
Types of Reactions
(1-Chloro-2-nitroethyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new functionalized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted silanes, amines, and nitroso compounds, which can be further utilized in different chemical processes.
科学研究应用
Chemistry
In chemistry, (1-Chloro-2-nitroethyl)(trimethyl)silane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. The nitro and amino functionalities can be exploited for the design of bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including adhesives, coatings, and sealants. Its unique reactivity allows for the creation of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (1-Chloro-2-nitroethyl)(trimethyl)silane involves the interaction of its functional groups with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation processes. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or industrial substrates, resulting in the desired effects.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the nitroethyl group, making it less versatile in certain chemical reactions.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group instead of a nitroethyl group, leading to different reactivity and applications.
Triethylsilane: Lacks the chloro and nitro functionalities, primarily used as a reducing agent in organic synthesis.
Uniqueness
(1-Chloro-2-nitroethyl)(trimethyl)silane is unique due to the presence of both chloro and nitroethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler silanes.
属性
CAS 编号 |
86955-99-9 |
|---|---|
分子式 |
C5H12ClNO2Si |
分子量 |
181.69 g/mol |
IUPAC 名称 |
(1-chloro-2-nitroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H12ClNO2Si/c1-10(2,3)5(6)4-7(8)9/h5H,4H2,1-3H3 |
InChI 键 |
YNBOQSNWYOQQHL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


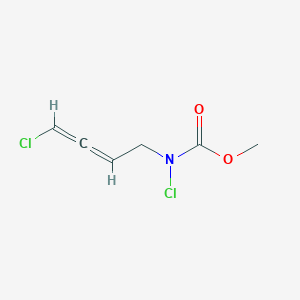

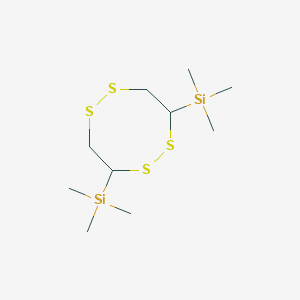
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
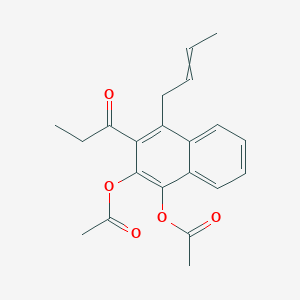

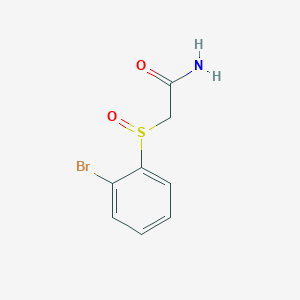
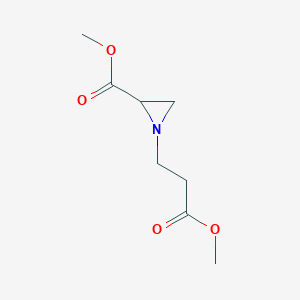
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
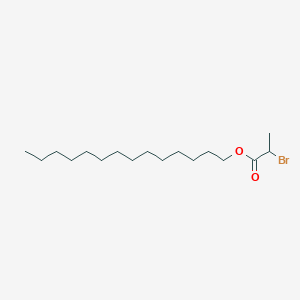
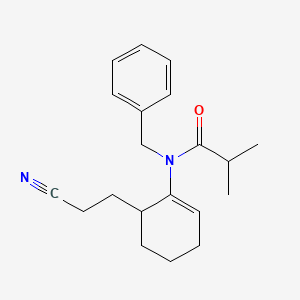
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

